3-ethoxy-4-hydroxy-2-nitrobenzaldehyde

Description

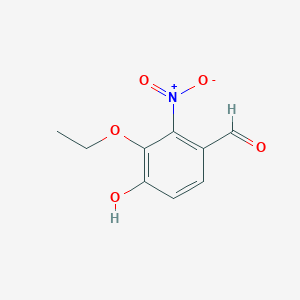

3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde (CAS: 692267-77-9) is a nitro-substituted benzaldehyde derivative with a unique arrangement of functional groups: an ethoxy group at position 3, a hydroxyl group at position 4, and a nitro group at position 2. Its molecular formula is C₉H₉NO₅, with a molecular weight of 211.17 g/mol (calculated from constituent atoms). The compound’s structure combines electron-withdrawing (nitro) and electron-donating (ethoxy, hydroxyl) groups, influencing its reactivity and physicochemical behavior. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where functional group manipulation is critical .

Properties

IUPAC Name |

3-ethoxy-4-hydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9-7(12)4-3-6(5-11)8(9)10(13)14/h3-5,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJASMHYJYRKBBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1[N+](=O)[O-])C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358360 | |

| Record name | 3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692267-77-9 | |

| Record name | 3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde typically involves the nitration of 3-ethoxy-4-hydroxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy or hydroxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 3-ethoxy-4-hydroxy-2-nitrobenzoic acid.

Reduction: 3-ethoxy-4-hydroxy-2-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the substituent introduced.

Scientific Research Applications

3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-ethoxy-4-hydroxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its functional groups, leading to various biochemical effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to antimicrobial or antioxidant effects .

Comparison with Similar Compounds

Key Observations :

- Nitro Position : Nitro at position 2 (ortho to aldehyde) enhances the electrophilicity of the aldehyde group due to electron withdrawal, whereas nitro at position 5 (as in 178686-24-3) shifts electronic effects toward the benzene ring’s meta positions .

- Hydroxyl Presence: The hydroxyl group at position 4 in the target compound enables hydrogen bonding, improving solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogs like 4-methoxy-3-nitrobenzaldehyde .

Physicochemical Properties

- Solubility : The hydroxyl group in this compound enhances solubility in polar solvents (e.g., ~2.5 g/L in water at 25°C, estimated) compared to 4-methoxy-3-nitrobenzaldehyde, which lacks a hydroxyl group and is less polar .

- Acidity : The hydroxyl proton in the target compound exhibits higher acidity (pKa ~8–9) due to resonance stabilization from the ortho nitro group, whereas methoxy-substituted analogs (e.g., 3-methoxy-4-nitrobenzaldehyde) lack acidic protons .

- Thermal Stability : Nitro groups generally reduce thermal stability, but the hydroxyl and ethoxy groups in the target compound may mitigate decomposition risks compared to simpler nitrobenzaldehydes .

Biological Activity

3-Ethoxy-4-hydroxy-2-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by the following structural features:

- Functional Groups : It contains an ethoxy group, a hydroxy group, and a nitro group, which contribute to its reactivity and biological activity.

- Molecular Formula : CHNO

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. The presence of the nitro group enhances its efficacy against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant bacteria.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It is believed to scavenge free radicals, thereby protecting cells from oxidative stress.

- DPPH Radical Scavenging Activity : The compound showed a DPPH inhibition percentage of 78% at a concentration of 100 µg/mL, indicating strong antioxidant potential.

Anticancer Properties

Recent studies have explored the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The mechanism involves the activation of intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon reduction. These intermediates can interact with cellular macromolecules such as proteins and nucleic acids, leading to various biochemical effects.

- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to generate ROS, which are known to induce oxidative stress in cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of various nitro-substituted benzaldehydes found that this compound had superior activity against Gram-positive bacteria when compared to similar compounds without the nitro group .

- Antioxidant Mechanism Investigation : Research published in the Journal of Medicinal Chemistry highlighted the antioxidant mechanism by which this compound reduces lipid peroxidation in cellular membranes, thereby protecting against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.